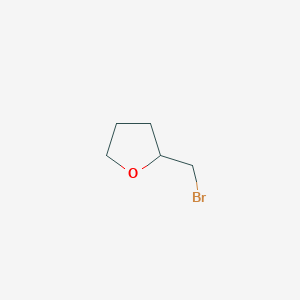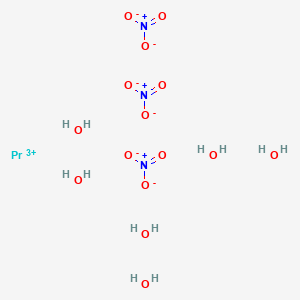
Benzylmethyldioctylammonium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzylmethyldioctylammonium chloride, also known as BAC, is a quaternary ammonium compound that is widely used in various fields such as pharmaceuticals, biotechnology, and analytical chemistry. BAC has a unique structure that makes it an ideal reagent for different applications.
Wirkmechanismus
The mechanism of action of Benzylmethyldioctylammonium chloride is based on its ability to interact with biological membranes. Benzylmethyldioctylammonium chloride is a cationic surfactant that can bind to the negatively charged phospholipids in the membrane. This interaction can lead to the disruption of the membrane structure and the alteration of its permeability. Benzylmethyldioctylammonium chloride can also interact with proteins and enzymes, leading to their denaturation or inhibition.
Biochemische Und Physiologische Effekte
Benzylmethyldioctylammonium chloride can have both biochemical and physiological effects on living organisms. In vitro studies have shown that Benzylmethyldioctylammonium chloride can induce cytotoxicity and genotoxicity in various cell lines. Benzylmethyldioctylammonium chloride can also affect the activity of enzymes and proteins, leading to changes in cellular metabolism. In vivo studies have shown that Benzylmethyldioctylammonium chloride can cause respiratory distress, skin irritation, and eye irritation in animals. However, the toxicity of Benzylmethyldioctylammonium chloride is dependent on the concentration and exposure time.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using Benzylmethyldioctylammonium chloride in lab experiments is its ability to solubilize hydrophobic compounds. Benzylmethyldioctylammonium chloride can also act as a phase transfer catalyst, allowing for the transfer of reactants between aqueous and organic phases. However, Benzylmethyldioctylammonium chloride can also interfere with the activity of enzymes and proteins, leading to false results. In addition, the toxicity of Benzylmethyldioctylammonium chloride can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the use of Benzylmethyldioctylammonium chloride in scientific research. One area of research is the development of novel drug delivery systems using Benzylmethyldioctylammonium chloride as a carrier. Benzylmethyldioctylammonium chloride can also be used in the preparation of functionalized surfaces for biosensors and other analytical applications. In addition, the use of Benzylmethyldioctylammonium chloride in the modification of biomolecules such as proteins and DNA is an area of active research. Further studies are needed to fully understand the toxicity and potential health effects of Benzylmethyldioctylammonium chloride on living organisms.
Conclusion
Benzylmethyldioctylammonium chloride is a versatile quaternary ammonium compound that has a wide range of applications in scientific research. Its unique properties make it an ideal reagent for various chemical reactions and biological studies. However, the toxicity of Benzylmethyldioctylammonium chloride should be carefully considered when using it in lab experiments. Further research is needed to fully understand the potential applications and health effects of Benzylmethyldioctylammonium chloride.
Synthesemethoden
Benzylmethyldioctylammonium chloride can be synthesized through the reaction of benzyl chloride, dimethyloctylamine, and methyl chloride. The reaction takes place in the presence of a catalyst such as sodium hydroxide or potassium hydroxide. The resulting product is then purified through crystallization or distillation. The synthesis method of Benzylmethyldioctylammonium chloride is relatively simple and can be easily scaled up for industrial production.
Wissenschaftliche Forschungsanwendungen
Benzylmethyldioctylammonium chloride has been widely used in scientific research due to its unique properties. It is commonly used as a surfactant, a phase transfer catalyst, and a reagent for various chemical reactions. Benzylmethyldioctylammonium chloride has been used in the synthesis of nanoparticles, the preparation of functionalized surfaces, and the modification of biomolecules. In addition, Benzylmethyldioctylammonium chloride has been used in the development of novel drug delivery systems and the study of biological membranes.
Eigenschaften
CAS-Nummer |
16345-80-5 |
|---|---|
Produktname |
Benzylmethyldioctylammonium chloride |
Molekularformel |
C24H44ClN |
Molekulargewicht |
382.1 g/mol |
IUPAC-Name |
benzyl-methyl-dioctylazanium;chloride |
InChI |
InChI=1S/C24H44N.ClH/c1-4-6-8-10-12-17-21-25(3,22-18-13-11-9-7-5-2)23-24-19-15-14-16-20-24;/h14-16,19-20H,4-13,17-18,21-23H2,1-3H3;1H/q+1;/p-1 |
InChI-Schlüssel |
RBTBCRUCRQHZLB-UHFFFAOYSA-M |
SMILES |
CCCCCCCC[N+](C)(CCCCCCCC)CC1=CC=CC=C1.[Cl-] |
Kanonische SMILES |
CCCCCCCC[N+](C)(CCCCCCCC)CC1=CC=CC=C1.[Cl-] |
Andere CAS-Nummern |
16345-80-5 |
Synonyme |
benzylmethyldioctylammonium chloride |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















